2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

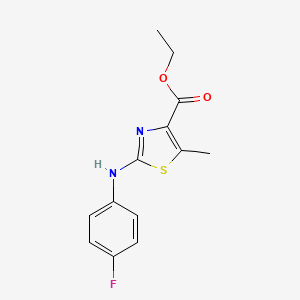

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole-based small molecule characterized by a fluorinated phenylamino substituent at position 2, a methyl group at position 5, and an ethyl ester moiety at position 4 of the thiazole ring (Figure 1). The ethyl ester group enhances lipophilicity, which may influence bioavailability and membrane permeability compared to its carboxylic acid counterpart .

Properties

IUPAC Name |

ethyl 2-(4-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFLXUNSUZNYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that thiazole derivatives can exhibit antiviral properties. Similar compounds have been shown to inhibit viral replication through various mechanisms, potentially making 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester a candidate for antiviral drug development.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activities by modulating pro-inflammatory cytokines and enhancing antioxidant defenses. This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique structural features of this compound may enhance its efficacy as an anticancer agent.

Antimicrobial Properties

The compound has shown promise against various bacterial and fungal strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.

Antidiabetic Effects

Research suggests that similar compounds can improve insulin sensitivity and glucose metabolism, highlighting the potential of this compound in diabetes management.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- Antiviral Activity Study : A study demonstrated that a related thiazole derivative inhibited HIV replication in vitro by targeting viral reverse transcriptase.

- Anti-inflammatory Research : Research showed that another thiazole derivative reduced levels of TNF-alpha and IL-6 in animal models of arthritis, indicating significant anti-inflammatory effects.

- Anticancer Efficacy : A study reported that a thiazole derivative induced apoptosis in breast cancer cells through the activation of caspase pathways.

These findings underscore the therapeutic potential of this compound across various medical fields.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, heterocyclic core, or ester groups. These variations significantly alter physicochemical properties, reactivity, and biological interactions. Below is a systematic comparison:

Substituent Variations on the Phenylamino Group

Notes:

- Methoxy-substituted analogs (e.g., 3-OCH₃) improve aqueous solubility, making them more suitable for in vivo applications .

Core Heterocycle Modifications

Notes:

- Thiazolidinones (e.g., dihydro-oxo derivatives) are conformationally constrained, favoring interactions with enzymes like cyclooxygenase .

Biological Activity

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, a member of the thiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a fluorophenyl group, which enhances its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H9FN2O2S

- Molar Mass : 252.26 g/mol

- CAS Number : 1546197-92-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent in several conditions.

Pharmacological Effects

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Reduction : The compound may enhance the activity of endogenous antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), thereby mitigating oxidative damage .

- Regulation of Inflammatory Markers : It appears to modulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects observed in various studies .

Case Studies and Research Findings

Several studies highlight the efficacy of thiazole derivatives similar to this compound:

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester | Contains chlorine instead of fluorine | Moderate antioxidant activity |

| 2-(4-Bromophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester | Contains bromine | Exhibits similar enzyme inhibition properties |

The presence of fluorine in the target compound is believed to enhance its pharmacokinetic properties compared to other halogenated derivatives.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via condensation of 5-amino-3-methylthiazole-4-carboxylic acid ethyl ester with 4-fluorophenyl isocyanate or via nucleophilic substitution of a halogenated thiazole intermediate with 4-fluoroaniline. Key intermediates are characterized using:

- IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).

- ¹H-NMR : To verify substituent integration (e.g., ethyl ester protons at δ 1.3–1.4 ppm and methyl groups at δ 2.5 ppm).

- Mass spectrometry : For molecular ion confirmation (e.g., [M+H]⁺ matching the molecular formula).

- Elemental analysis : To ensure purity (>95% by C, H, N content) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) during synthesis be resolved?

Methodological Answer:

Discrepancies in NMR data may arise from conformational flexibility or solvent effects. To resolve this:

- Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.

- Use DFT calculations (e.g., ωB97x-D/6-31G(d,p)-PCM) to model solution-phase conformers and compare theoretical vs. experimental shifts .

- Cross-validate with X-ray crystallography to confirm solid-state structure, as seen in analogous thiazole derivatives .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., thiazole C2 at ~160 ppm).

- IR Spectroscopy : Identifies ester carbonyl (1700–1750 cm⁻¹) and aromatic C-F stretches (1100–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₄FN₃O₂S).

- Elemental Analysis : Validates purity via C, H, N percentages (±0.4% of theoretical values) .

Advanced: How do solution-phase conformations differ from solid-state structures, and what implications does this have for biological activity?

Methodological Answer:

X-ray crystallography reveals rigid solid-state conformations stabilized by intermolecular interactions (e.g., hydrogen bonds). In solution, DFT-optimized structures may show torsional angle deviations (40°–90°), altering pharmacophore accessibility. This necessitates:

- Molecular dynamics simulations to model conformational ensembles.

- SAR studies comparing activity of conformationally restricted analogs vs. flexible derivatives .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

- Cyclooxygenase (COX) inhibition assays : For anti-inflammatory potential (IC₅₀ determination).

- Hot-plate or tail-flick tests : To assess analgesic activity in rodent models.

- MTT assay : For cytotoxicity screening (e.g., IC₅₀ > 100 µM suggests low toxicity) .

Advanced: How can structure-activity relationships (SAR) be explored through derivatization?

Methodological Answer:

- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to probe electronic effects.

- Ester hydrolysis : Synthesize the carboxylic acid derivative to evaluate bioavailability impacts.

- Heterocycle substitution : Introduce pyrazole or oxazole rings (via cross-coupling) to assess steric and electronic contributions, as demonstrated in related thiazole systems .

Basic: What methods ensure compound purity, and how is batch consistency maintained?

Methodological Answer:

- Column chromatography : Purify using silica gel (hexane/ethyl acetate gradients).

- HPLC : Monitor purity (>98% by peak area at 254 nm).

- Melting point analysis : Compare to literature values (e.g., 182–183°C for analogs) .

- Elemental analysis : Ensure batch-to-batch consistency (±0.3% deviation) .

Advanced: What computational methods predict interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model binding poses in COX-2 or kinase active sites.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG < -7 kcal/mol suggests strong binding) .

How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay standardization : Control variables like cell line (e.g., RAW 264.7 vs. THP-1), incubation time, and solvent (DMSO concentration ≤0.1%).

- Dose-response curves : Compare IC₅₀ values under identical conditions.

- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for heterogeneity .

Advanced: What strategies mitigate hydrolysis of the ethyl ester group during biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.